2-[(5E)-5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[(5E)-5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidine ring, a hydroxybenzylidene group, and a methylphenylacetamide moiety.
Preparation Methods
The synthesis of 2-[(5E)-5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide typically involves the condensation of 4-hydroxybenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxybenzylidene group can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups in the thiazolidine ring can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Preliminary studies suggest it may have anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybenzylidene group can form hydrogen bonds with active sites, while the thiazolidine ring can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
- 2-[(5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide
- 2,6-bis(4-hydroxybenzylidene)cyclohexanone
Compared to these compounds, 2-[(5E)-5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide is unique due to its specific substitution pattern and the presence of the methylphenylacetamide moiety, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H16N2O4S |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-[(5E)-5-[(4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C19H16N2O4S/c1-12-3-2-4-14(9-12)20-17(23)11-21-18(24)16(26-19(21)25)10-13-5-7-15(22)8-6-13/h2-10,22H,11H2,1H3,(H,20,23)/b16-10+ |
InChI Key |
ATCBZBHBKLZLSO-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)O)/SC2=O |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O |
Origin of Product |
United States |
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